REACTION_CXSMILES
|
C(OC(=O)C)(=[O:3])C.[CH3:8][O:9][C:10]1[CH:15]=[CH:14][N+:13]([O-])=[CH:12][CH:11]=1>>[CH3:8][O:9][C:10]1[CH:15]=[CH:14][NH:13][C:12](=[O:3])[CH:11]=1
|
Name
|
|
Quantity
|
36.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=[N+](C=C1)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After 16 h of stirring
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
the crude mixture was concentrated on the rotavap
|
Type
|
ADDITION
|
Details
|
10 mL of a 1:1 MeOH—H2O solution was added
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
WAIT
|
Details
|
After 10 h
|
Duration
|
10 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated to a solid
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized in AcCN
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
rinsed with ether
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |